1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
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Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C17H26Cl2N2O3 and its molecular weight is 377.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives containing the piperazine moiety, demonstrating antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) developed new 1,2,4-triazole derivatives, showcasing moderate to good antimicrobial properties, indicating the compound's potential as a precursor for developing antimicrobial agents (Bektaş et al., 2007).
Pharmacological Applications
Several studies have focused on the pharmacological potential of compounds containing the piperazine moiety. Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, showing significant antiarrhythmic and antihypertensive effects. These effects are attributed to the compounds' alpha-adrenolytic properties, emphasizing the chemical's relevance in cardiovascular pharmacology (Malawska et al., 2002).
Antidepressant Properties
Martínez et al. (2001) explored the antidepressant potential of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, showing dual activity at 5-HT1A serotonin receptors and serotonin transporter. The study highlighted compounds demonstrating high affinity for both targets, indicating their potential as antidepressants (Martínez et al., 2001).
Anxiolytic Drug Synthesis
The compound has also been utilized in the synthesis of anxiolytic drugs. Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of an anxiolytic drug, highlighting the importance of the compound's structure in medicinal chemistry (Narsaiah & Nagaiah, 2010).
Alpha-Adrenoceptor Affinity
Research on alpha-adrenoceptors affinity and antagonistic properties of 1,4-substituted piperazine derivatives, including those containing the compound , demonstrates significant affinity towards alpha-adrenoceptors, indicating potential applications in designing drugs targeting cardiovascular disorders (Marona et al., 2011).
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h1,4-7,15,20H,8-14H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLWRFXSZMTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC#C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.